1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound has gained attention due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be achieved through several methods:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions.
Condensation Reactions: Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles.
Dehydrogenative Coupling: Low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles.
Chemical Reactions Analysis
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: Pyrazoles can be oxidized using bromine or other oxidizing agents to form disubstituted or trisubstituted pyrazoles.
Substitution: The compound can undergo substitution reactions, such as N-arylation with aryl halides in the presence of copper powder.
Cyclization: Pyrazole derivatives can be synthesized through cyclization reactions involving hydrazones and nitroolefins.
Scientific Research Applications
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are used as scaffolds in the development of pharmaceuticals due to their biological activities.
Organic Synthesis: The compound serves as a starting material for the preparation of more complex heterocyclic systems.
Biological Studies: It is used in studies related to its potential antipromastigote activity and interactions with molecular targets.
Mechanism of Action
The mechanism of action of 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, molecular simulation studies have shown that pyrazole derivatives can fit into active sites of enzymes, characterized by lower binding free energy . This interaction can lead to various biological effects, such as inhibition of enzyme activity.
Comparison with Similar Compounds
1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid can be compared with other pyrazole derivatives:
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of condensed heterocyclic systems.
1,3,5-Substituted Pyrazoles: These derivatives are synthesized through regioselective reactions and have applications in medicinal chemistry.
Properties
CAS No. |
1249180-01-5 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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